2-{5-[(3-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyrazine
Description
The compound 2-{5-[(3-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyrazine is a triazole derivative featuring a 1,2,4-triazole core substituted at three positions:
- Position 4: Furan-2-ylmethyl group, introducing oxygen-based heterocyclic character.
- Position 5: (3-Chlorobenzyl)sulfanyl moiety, providing lipophilicity and halogen-dependent bioactivity.
Triazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The 3-chlorobenzyl group in this compound may enhance binding to hydrophobic enzyme pockets, while the furan substituent could influence solubility and metabolic stability . Pyrazine, a nitrogen-rich heterocycle, often augments pharmacological activity through π-π stacking or coordination with metal ions in biological targets .
Properties
CAS No. |
677013-23-9 |
|---|---|
Molecular Formula |
C18H14ClN5OS |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-[5-[(3-chlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C18H14ClN5OS/c19-14-4-1-3-13(9-14)12-26-18-23-22-17(16-10-20-6-7-21-16)24(18)11-15-5-2-8-25-15/h1-10H,11-12H2 |
InChI Key |
OREPXZWFPLDYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole-Pyrazine Core
The triazolopyrazine scaffold is typically constructed via cyclocondensation of hydrazine derivatives with pyrazine precursors. For example:
-
Step 1 : Reaction of 2-hydrazinopyrazine with cyanogen chloride in an aqueous acetate buffer yields 3-amino-1,2,4-triazolo[4,3-a]pyrazine.
-
Step 2 : The amino group is acylated or alkylated to introduce substituents. Boc-protected amino acids activated by N,N′-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation.
Thioether Formation
The 3-chlorobenzylthio group is introduced via nucleophilic substitution:
-
Reagents : 3-Chlorobenzyl mercaptan and a base (e.g., KOH or Cs₂CO₃) in polar aprotic solvents (DMF, DMSO).
-
Conditions : Reactions proceed at 60–90°C for 4–12 hours, yielding thioether linkages with moderate to high efficiency.
Example Protocol :
-
3-Amino-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl pyrazine (1.0 mmol) is treated with 3-chlorobenzyl mercaptan (1.2 mmol) and Cs₂CO₃ (2.0 mmol) in DMF at 80°C for 8 hours.
One-Pot Synthesis from Ynones and Amino Azides
Triazole Ring Formation
A streamlined approach involves Huisgen 1,3-dipolar cycloaddition:
Deprotection and Functionalization
-
Silyl Removal : Treatment with tetrabutylammonium fluoride (TBAF) in THF.
-
Thiolation : Post-deprotection, the intermediate reacts with 3-chlorobenzyl bromide under basic conditions to install the thioether.
Example Protocol :
-
1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-one (1.0 mmol) and 2-azidoethanamine (1.5 mmol) in toluene at 120°C for 24 hours yield the silylated triazolopyrazine.
-
TBAF (1.2 mmol) in THF removes the silyl group.
-
Reaction with 3-chlorobenzyl bromide (1.1 mmol) and KOH in ethanol at 50°C for 6 hours affords the target compound.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine + pyrazine, thioetheration | 68–75% | High functional group tolerance | Multi-step, moderate yields |
| One-Pot Cycloaddition | Ynone + azide, deprotection, thiolation | 82% | Streamlined, fewer purification steps | Requires silyl protection/deprotection |
| Palladium Cross-Coupling | Suzuki-Miyaura coupling | 70–78% | Modular pyrazine introduction | Sensitivity to moisture/oxygen |
Structural Characterization and Validation
Synthetic products are validated using:
-
NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns.
-
Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions.
-
X-ray Crystallography : Used in select cases to resolve stereochemical ambiguities.
Challenges and Optimization Strategies
-
Thioether Stability : Thiol groups are prone to oxidation; reactions require inert atmospheres (N₂/Ar).
-
Regioselectivity : Use of bulky bases (e.g., Cs₂CO₃) minimizes unwanted ipso-substitution in triazolopyrazines.
-
Solvent Effects : DMF enhances nucleophilicity of thiols, while toluene favors cycloaddition kinetics .
Chemical Reactions Analysis
Pyrazine, 2-[5-[[(3-chlorophenyl)methyl]thio]-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the substituents on the pyrazine and triazole rings.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazine ring, which is linked to a triazole structure with various substituents, including a chlorobenzyl group and a furan moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.
Chemistry
In the field of chemistry, 2-{5-[(3-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyrazine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
This compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that it may inhibit bacterial growth by interfering with cell wall synthesis.
- Antifungal Activity : Studies have shown effectiveness against various fungal strains, suggesting potential applications in treating fungal infections.
- Antitumor Effects : Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
Medicine
The therapeutic potential of 2-{5-[(3-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyrazine has been explored in various contexts:
- Infectious Diseases : Its antimicrobial and antifungal properties make it a candidate for developing new treatments against resistant strains.
- Cancer Therapy : Ongoing research aims to elucidate its mechanisms against cancer cells, potentially leading to novel anticancer drugs.
Industry
In industrial applications, this compound is utilized in:
- Pharmaceutical Development : It serves as an intermediate in synthesizing various pharmaceuticals.
- Agrochemicals : Its biological activities make it suitable for developing new agrochemical formulations aimed at pest control.
Antifungal Activity Studies
A significant study evaluated the antifungal efficacy of related triazole compounds against Candida species. The findings indicated that certain derivatives exhibited greater potency than standard antifungal agents like fluconazole, highlighting the potential of triazole-based compounds in clinical applications .
Antitumor Mechanisms
Research into the antitumor mechanisms involved with similar compounds has shown that they may activate apoptosis pathways in cancer cells. A study demonstrated that specific derivatives could significantly reduce tumor cell viability through targeted mechanisms .
Mechanism of Action
The mechanism by which Pyrazine, 2-[5-[[(3-chlorophenyl)methyl]thio]-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s antitumor activity could be related to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous 1,2,4-triazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural Comparison of Key Compounds
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity :
- Halogenated Benzyl Groups :
- 3-Chlorobenzyl (target) and 2,6-dichlorobenzyl enhance antimicrobial activity through hydrophobic interactions and Cl’s electronegativity.
- 4-Fluorobenzyl improves antibacterial potency due to fluorine’s small size and high electronegativity.
- Heterocyclic Moieties :
- Pyrazine (target) vs. pyridine : Pyrazine’s additional nitrogen may improve binding to metalloenzymes.
- Furan-2-ylmethyl (target and ): Enhances solubility but may reduce metabolic stability compared to thiophene .
Synthetic Challenges :
- The 4-iodobenzyl derivative showed a low yield (27%), likely due to steric hindrance from iodine.
- Allyl and ethyl groups improve reaction efficiency but may reduce thermal stability (lower melting points).
Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, F, NO2) on aromatic rings generally enhance antimicrobial and anti-inflammatory activities . Bulky substituents (e.g., 2,6-diCl ) improve antifungal activity but may reduce oral bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{5-[(3-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyrazine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization of intermediates such as hydrazides or thiocarbazates. For example, phosphorous oxychloride (POCl₃) at 120°C efficiently promotes cyclization of hydrazide precursors, as demonstrated in analogous triazole syntheses . Optimizing solvent systems (e.g., o-xylene with catalytic toluenesulfonic acid) and reaction times (2–6 hours under reflux) can enhance yields . Purity is confirmed via elemental analysis and LC-MS .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H-NMR : Focus on aromatic protons (pyrazine: δ 8.5–9.5 ppm; furan: δ 6.3–7.5 ppm) and sulfanyl (-S-) protons (δ 3.5–4.5 ppm) .
- IR : Identify C-S (600–700 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) stretches .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and substituent orientation (e.g., CCDC depository data for analogous triazoles) .
Advanced Research Questions
Q. How can molecular docking and ADME studies be applied to predict the biological activity and pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with triazole-binding sites). Prioritize hydrogen bonding with pyrazine nitrogen atoms and hydrophobic interactions with the 3-chlorobenzyl group .
- ADME analysis : Employ tools like SwissADME to predict solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability. Substituents like the furan group may enhance membrane permeability .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Dose optimization : Adjust in vivo dosing to account for pharmacokinetic factors (e.g., plasma protein binding) .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites affecting in vivo outcomes .
- Comparative assays : Validate in vitro targets (e.g., enzyme inhibition) with orthogonal assays (SPR, ITC) to confirm binding affinity .
Q. How do structural modifications, such as varying substituents on the triazole or pyrazine rings, influence the compound's bioactivity?
- Methodological Answer :
- Substituent screening : Replace the furan-2-ylmethyl group with bioisosteres (e.g., thiophene) to modulate lipophilicity .
- SAR studies : Synthesize analogs with halogens (e.g., fluorine at the benzyl position) and evaluate cytotoxicity via MTT assays. Fluorine substitution may enhance metabolic stability .
Q. What computational methods are recommended for elucidating the electronic and steric effects of substituents on the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- DFT calculations : Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. The pyrazine ring often acts as an electron-deficient scaffold .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over 100+ ns to assess stability of interactions (e.g., triazole-thiol with cysteine residues) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
